molecular formula C14H13NO4 B3042490 Ethyl 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 63463-16-1

Ethyl 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B3042490
CAS No.: 63463-16-1
M. Wt: 259.26 g/mol
InChI Key: RPWHPVGOZWQIHA-UHFFFAOYSA-N
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Description

Ethyl 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can be achieved through several synthetic routes. One common method involves the Gould–Jacobs reaction, which is a series of reactions starting with the condensation of an aniline derivative with an alkoxy methylenemalonic ester or acyl malonic ester. This produces an anilidomethylenemalonic ester, which undergoes cyclization to form the quinoline derivative . The reaction conditions typically involve heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and metal-catalyzed reactions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Uniqueness: Ethyl 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific acetyl and ester functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 7-acetyl-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-3-19-14(18)11-7-15-12-6-9(8(2)16)4-5-10(12)13(11)17/h4-7H,3H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWHPVGOZWQIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801244293
Record name Ethyl 7-acetyl-4-hydroxy-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801244293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63463-16-1
Record name Ethyl 7-acetyl-4-hydroxy-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63463-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-acetyl-4-hydroxy-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801244293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Ethyl 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Ethyl 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

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